molecular formula C23H22ClN3O2 B608718 LY2795050 CAS No. 1346133-08-1

LY2795050

Número de catálogo: B608718
Número CAS: 1346133-08-1
Peso molecular: 407.9 g/mol
Clave InChI: LOOCZNLSXJHWTG-NRFANRHFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LY2795050 es un antagonista selectivo para el receptor opioide kappa. Se ha desarrollado como un radiotrazador para imágenes de tomografía por emisión de positrones para estudiar el receptor opioide kappa in vivo. El receptor opioide kappa es uno de los tres principales subtipos de receptores opioides y participa en diversos trastornos neuropsiquiátricos, como la depresión, la ansiedad y el abuso de sustancias .

Mecanismo De Acción

LY2795050 ejerce sus efectos al unirse selectivamente al receptor opioide kappa, bloqueando su actividad. Este receptor participa en la modulación del dolor, el estado de ánimo y las respuestas al estrés. Al antagonizar el receptor opioide kappa, this compound puede reducir los efectos aversivos, depresivos y ansiolíticos causados por la exposición al estrés .

Análisis Bioquímico

Biochemical Properties

LY2795050 interacts primarily with KORs, displaying high binding affinity and selectivity . The in vitro binding affinity of this compound was measured in radioligand competition binding assays . The opioid receptors, including KORs, belong to the superfamily of G-protein–coupled receptors .

Cellular Effects

In the brain, this compound displayed fast uptake kinetics and an uptake pattern consistent with the distribution of KOR in primates . It influences cell function by modulating the activity of KORs, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic activity at KORs . It binds to KORs, preventing the activation of these receptors by their natural ligands .

Temporal Effects in Laboratory Settings

In rhesus monkeys, this compound displayed a moderate rate of peripheral metabolism, with approximately 40% of parent compound remaining at 30 min after injection . Over time, the specific binding signals of this compound were observed to provide a measure of dose-dependent receptor occupancy .

Dosage Effects in Animal Models

In animal models, the effects of this compound were observed to vary with different dosages . A dose of 0.32 mg/kg had rapid onset and short duration of KOR-antagonist effects . A 10-fold smaller dose of this compound (0.032 mg/kg) was inactive, showing dose-dependence of its anti-stress effect .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with KORs

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner consistent with the distribution of KORs

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its target, the KORs

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de LY2795050 implica varios pasos, incluida la preparación del precursor de yoduro de arilo y el posterior marcado radiactivo. Un método común para la radiosíntesis de this compound implica la radiocianación y radiocarbonilación mediada por paladio de un precursor de yoduro de arilo. También se ha investigado la radiocianación mediada por cobre de un yoduro de arilo y un éster de boronato de arilo .

Métodos de producción industrial

La producción industrial de this compound implica la automatización completa de los métodos de síntesis mencionados anteriormente. Cada método proporciona this compound en un rendimiento radioquímico suficiente, actividad molar y pureza radioquímica para uso clínico .

Análisis De Reacciones Químicas

Tipos de reacciones

LY2795050 experimenta varias reacciones químicas, que incluyen:

    Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

    Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

    Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes

Principales productos formados

El producto principal formado a partir de estas reacciones es this compound, que se utiliza como radiotrazador para imágenes de tomografía por emisión de positrones .

Aplicaciones Científicas De Investigación

LY2795050 tiene varias aplicaciones de investigación científica, que incluyen:

    Química: Se utiliza como un radiotrazador para estudiar el receptor opioide kappa en reacciones químicas.

    Biología: Ayuda a comprender la distribución y función del receptor opioide kappa en sistemas biológicos.

    Medicina: Se utiliza en imágenes de tomografía por emisión de positrones para estudiar trastornos neuropsiquiátricos como la depresión, la ansiedad y el abuso de sustancias.

    Industria: Empleado en el desarrollo de nuevos fármacos dirigidos al receptor opioide kappa

Actividad Biológica

LY2795050 is a selective kappa opioid receptor (KOR) antagonist that has garnered attention for its potential applications in neuroimaging and treatment of various psychiatric disorders. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, imaging capabilities, and relevant case studies.

Chemical Structure:
this compound is characterized by its unique chemical structure, which includes a 3-chloro-4-(4-(((2S)-2-pyridin-3-ylpyrrolidin-1-yl)methyl)phenoxy)benzamide) moiety. This structure contributes to its high selectivity for KOR over other opioid receptors, such as mu (MOR) and delta (DOR) receptors.

Mechanism of Action:
As a KOR antagonist, this compound functions by blocking the action of endogenous kappa opioid peptides at the KOR. This blockade can influence various physiological processes, including mood regulation and pain perception, making it a candidate for addressing conditions such as depression and substance use disorders.

Synthesis and Radiolabeling

The radiolabeled form, [^11C]this compound, has been synthesized for use in positron emission tomography (PET) imaging. The synthesis yields an average of 12% with greater than 99% radiochemical purity, making it suitable for in vivo studies .

In Vivo Pharmacokinetics

In rhesus monkeys, [^11C]this compound demonstrated rapid brain uptake with peak activity occurring within 4 minutes post-injection. The distribution was consistent with known KOR localization in the brain, particularly in regions such as the striatum and cortex . The compound exhibited moderate peripheral metabolism, with approximately 40% of the parent compound remaining after 30 minutes .

Behavioral Studies

In preclinical studies involving C57BL/6J mice, this compound effectively blocked grooming deficits induced by the KOR agonist U50,488. It also demonstrated an ability to reduce immobility in the forced swim test (FST), indicating potential antidepressant-like effects in male subjects at certain doses . These findings suggest that this compound may modulate behaviors associated with anhedonia and depression.

Case Study: Alcohol Dependence

A notable study assessed the availability of KOR using [^11C]this compound in alcohol-dependent individuals compared to healthy controls. Results indicated significantly lower distribution volumes (VTV_T) in alcohol-dependent subjects across several brain regions, suggesting a dysregulation of the KOR system associated with alcohol use disorder . This reinforces the potential relevance of KOR antagonists in treating addiction.

Data Summary

Parameter Value
Chemical Structure 3-chloro-4-(4-(((2S)-2-pyridin-3-ylpyrrolidin-1-yl)methyl)phenoxy)benzamide)
Radiochemical Purity >99%
Peak Brain Uptake Time ~4 minutes
Parent Compound Remaining (30 min) ~40%
KOR Selectivity 35.8 times more selective than MOR; 212.5 times more than DOR

Propiedades

IUPAC Name

3-chloro-4-[4-[[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]methyl]phenoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2/c24-20-13-17(23(25)28)7-10-22(20)29-19-8-5-16(6-9-19)15-27-12-2-4-21(27)18-3-1-11-26-14-18/h1,3,5-11,13-14,21H,2,4,12,15H2,(H2,25,28)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOCZNLSXJHWTG-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)Cl)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)Cl)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346133-08-1
Record name LY-2795050
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346133081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-2795050
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71PAL357HO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY2795050
Reactant of Route 2
LY2795050
Reactant of Route 3
LY2795050
Reactant of Route 4
LY2795050
Reactant of Route 5
LY2795050
Reactant of Route 6
Reactant of Route 6
LY2795050

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.